molecular formula C9H5N5O2 B3133749 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile CAS No. 39807-68-6

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile

Cat. No.: B3133749
CAS No.: 39807-68-6
M. Wt: 215.17 g/mol
InChI Key: LRPPUSZMPRBCAU-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a 4-nitrophenyl group and at the 5-position with a nitrile group. This structure is of interest in medicinal chemistry and materials science due to the triazole scaffold’s versatility and the nitro group’s influence on electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8-9(12-13-11-8)6-1-3-7(4-2-6)14(15)16/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPPUSZMPRBCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228215
Record name 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39807-68-6
Record name 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39807-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves a multi-step process One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reactionThe reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide, in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include amino-substituted triazoles, various substituted triazoles, and cycloaddition products with different functional groups .

Scientific Research Applications

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physicochemical properties of triazole derivatives are highly dependent on the substituents attached to the phenyl ring. Key comparisons include:

Table 1: Physical Properties of 1H-1,2,3-Triazole-5-carbonitrile Derivatives

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Yield (%) Rf Value (PE/EtOAc 1:1)
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile 4-NO₂ C₉H₅N₅O₂ Data not provided N/A N/A
4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile 4-F C₉H₅FN₄ 190–192 56 0.37
4-(p-Tolyl)-1H-1,2,3-triazole-5-carbonitrile 4-CH₃ C₁₀H₈N₄ 173–175 67 0.38
4-(4-Methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile 4-OCH₃ C₁₀H₈N₄O Data not provided N/A N/A
4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carbonitrile 4-Cl C₉H₅ClN₄ Data not provided N/A N/A

Key Observations :

  • Melting Points: Electron-withdrawing groups (e.g., -F, -NO₂) generally increase melting points due to enhanced dipole-dipole interactions. For example, the fluoro derivative melts at 190–192°C, while the methyl-substituted compound (p-tolyl) melts lower (173–175°C). The nitro-substituted analogue is expected to exhibit a higher melting point than methyl or methoxy derivatives .
  • Synthetic Yields : Yields for fluoro (56%) and p-tolyl (67%) derivatives suggest that electron-donating groups (e.g., -CH₃) may slightly improve reaction efficiency in multi-component syntheses compared to electron-withdrawing substituents .

Spectroscopic Comparisons

NMR Data :

  • 4-(p-Tolyl)-1H-1,2,3-triazole-5-carbonitrile :
    • ¹H NMR (400 MHz) : δ 7.81 (d, J = 8.2 Hz, 2H), 7.38 (d, J = 8.0 Hz, 2H), 2.43 (s, 3H, ArCH₃).
    • ¹³C NMR : δ 147.0 (triazole C), 141.0 (aryl C), 130.0–112.9 (aromatic carbons), 20.2 (CH₃) .
  • 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile :
    • ¹H NMR (300 MHz) : δ 7.97 (dd, J = 8.8 Hz, 2H), 7.38 (m, 2H) .

The nitro group’s strong electron-withdrawing nature would likely deshield aromatic protons, shifting signals downfield compared to methoxy or methyl analogues. However, direct NMR data for the nitro derivative is unavailable in the provided evidence.

Reactivity and Stability

  • Incompatibilities : Triazole carbonitriles are generally incompatible with strong oxidizers. The nitro-substituted compound may exhibit heightened reactivity due to the nitro group’s oxidizing nature, though specific stability data is lacking .
  • Synthetic Routes : The nitro derivative can be synthesized via multi-component reactions similar to those used for fluoro and methyl analogues (e.g., using phosphonium salts, aldehydes, and sodium azide). Yields may vary based on the nitro group’s deactivating effects on reaction intermediates .

Biological Activity

4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile (CAS No. 6059-09-2) is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in medicinal chemistry, particularly as an antibacterial and antifungal agent. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₅N₅O₂. The structure consists of a triazole ring substituted with a nitrophenyl group and a carbonitrile functional group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with similar triazole structures showed promising activity against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for some triazole derivatives ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and Pseudomonas aeruginosa .
  • The introduction of specific substituents on the triazole ring can enhance antibacterial efficacy; for instance, compounds with halogen substitutions demonstrated increased potency .

The mechanism by which triazoles exert their antibacterial effects often involves the inhibition of key enzymes like DNA gyrase or topoisomerase IV, disrupting bacterial DNA replication and repair processes . Additionally, some studies suggest that these compounds may interfere with cell wall synthesis or membrane integrity.

Study 1: Synthesis and Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among these derivatives, compounds featuring the nitrophenyl group displayed enhanced antibacterial properties when tested against resistant strains .

Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of triazoles revealed that electron-withdrawing groups like nitro enhance biological activity by increasing the compound's lipophilicity and ability to penetrate bacterial membranes . This study emphasized the importance of substituent positioning on the triazole ring for optimizing activity.

Data Summary

Compound NameMIC (µg/mL)Bacterial Strain
This compound0.12 - 1.95E. coli, S. aureus
Related Triazole Derivative A0.25Pseudomonas aeruginosa
Related Triazole Derivative B0.50Bacillus subtilis

Q & A

Q. What methodologies are recommended for studying thermal stability and decomposition pathways?

  • Methodological Answer : Use TGA-DSC to determine decomposition onset temperatures (~200–250°C). Analyze gaseous byproducts via FT-IR or GC-MS. Computational pyrolysis models (ReaxFF) can predict fragmentation patterns. Store samples under inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carbonitrile

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